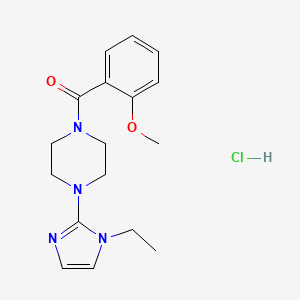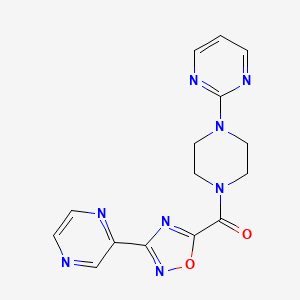
(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)(4-(pyrimidin-2-yl)pipérazin-1-yl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C15H14N8O2 and its molecular weight is 338.331. The purity is usually 95%.
BenchChem offers high-quality (3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antituberculeuse
(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)(4-(pyrimidin-2-yl)pipérazin-1-yl)méthanone: a été étudié pour ses propriétés antituberculeuses. La tuberculose (TB) reste un problème de santé mondiale, et l'émergence de souches résistantes aux médicaments nécessite la recherche de nouveaux agents thérapeutiques. Des chercheurs ont synthétisé des dérivés de ce composé et évalué leur activité contre Mycobacterium tuberculosis H37Ra . Notamment, plusieurs composés ont montré une activité anti-TB significative, avec des valeurs IC50 comprises entre 1,35 et 2,18 μM. Des études supplémentaires ont révélé leur efficacité (valeurs IC90) et confirmé leur non-toxicité pour les cellules humaines.
Potentiel antifibrotique
Dans un contexte différent, les dérivés de This compound ont été explorés pour leurs effets antifibrotiques. La fibrose, caractérisée par une cicatrisation excessive des tissus, contribue à diverses maladies. Des composés tels que le 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate d'éthyle et le 6-(5-((3,4-difluorophényl)carbamoyl)pyrimidin-2-yl)nicotinate d'éthyle ont démontré une activité antifibrotique puissante, surpassant les médicaments de référence Pirfenidone et Bipy55′DC .
Synthèse sans métal des N-(pyridin-2-yl)amides
De plus, le composé a une pertinence en chimie synthétique. Des chercheurs ont développé une méthode sans métal pour synthétiser des N-(pyridin-2-yl)amides en utilisant des a-bromocétones et de la 2-aminopyridine. Les conditions réactionnelles douces et la rupture de liaison C–C rendent cette approche précieuse en synthèse organique .
Propriétés
IUPAC Name |
(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N8O2/c24-14(13-20-12(21-25-13)11-10-16-4-5-17-11)22-6-8-23(9-7-22)15-18-2-1-3-19-15/h1-5,10H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBPEFGVXUYLNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=NC(=NO3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
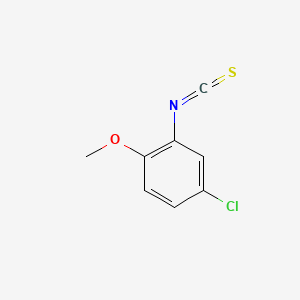

![N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetamide](/img/structure/B2427126.png)
![5-(3,4-Dimethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2427128.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2427129.png)
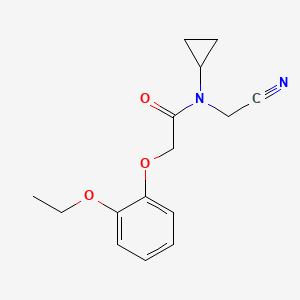
![Methyl 8-fluoro-4-[(3-methylphenyl)amino]quinoline-2-carboxylate](/img/structure/B2427134.png)
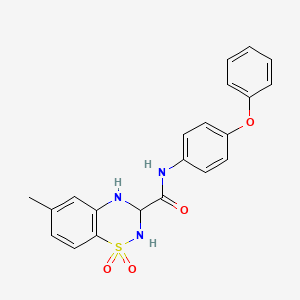
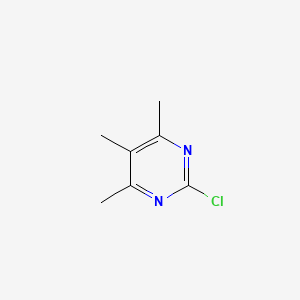
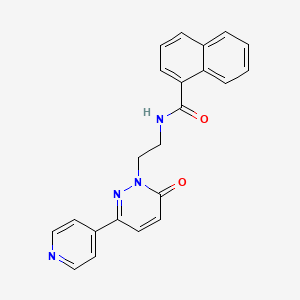
![Tert-butyl {[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate](/img/structure/B2427140.png)

![1-{4-[(1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-phenylpiperazine](/img/structure/B2427142.png)
